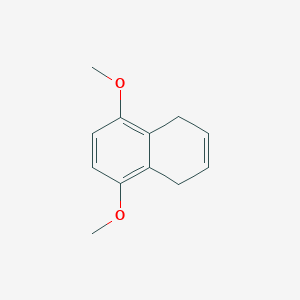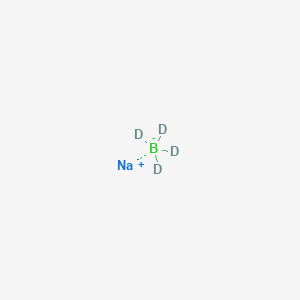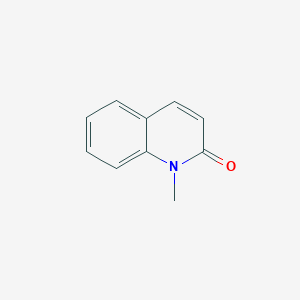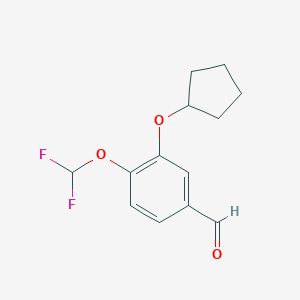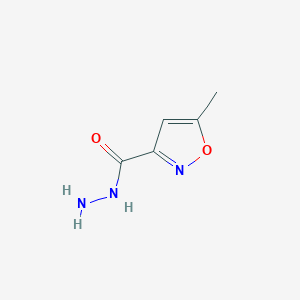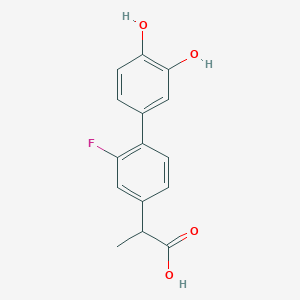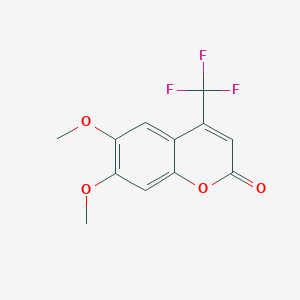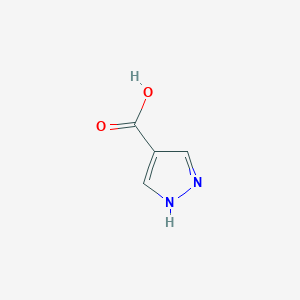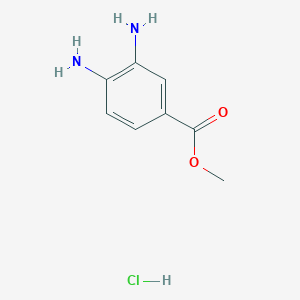
Rufinamide-d2
説明
The compound "1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential as a building block in medicinal chemistry. Triazole derivatives have been extensively studied due to their antimicrobial properties and their role as inhibitors for various enzymes . The presence of the difluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atoms, which can affect the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. This reaction is highly efficient and can be performed under mild conditions, making it suitable for constructing a wide array of triazole compounds . The synthesis of carbohydrazides, which are closely related to triazole carboxamides, has been reported using 4-trichloroacetyl-1H-1,2,3-triazoles as intermediates, followed by reaction with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylmethyl azide and deuterated building blocks.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, Raman, mass spectrometry, and NMR . Density functional theory (DFT) studies can provide insights into the stability of the molecule, electron charge density distribution, and hyper-conjugative interactions . These theoretical studies are crucial for understanding the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including cyclocondensation to form heterocyclic compounds such as oxadiazoles, pyrroles, and pyrazolines . The reactivity of the triazole ring allows for the introduction of various substituents, which can be used to fine-tune the biological activity of the compound. The presence of the carboxamide group in the compound of interest suggests that it could participate in amide bond formation reactions, potentially leading to the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The difluorophenyl group in the compound of interest is likely to increase its lipophilicity, which can affect its pharmacokinetic properties . The deuterium atoms may also impact the compound's metabolic stability, as C-D bonds are known to have a kinetic isotope effect, making them less susceptible to enzymatic cleavage . The compound's dipole moment, polarizability, and hyperpolarizability can be calculated using computational methods, providing further insight into its potential as a drug candidate .
科学的研究の応用
抗てんかん薬
抗てんかん薬であるルフィナミド(Rufi)は、レンノックス・ガストー症候群および部分発作の治療に使用されています . レンノックス・ガストー症候群は、小児期に発症し成人期まで続くてんかんの一種であり、罹患率と死亡率が高い病気です .
脳への薬物分布の改善
Rufiの経口バイオアベイラビリティは、胃腸液中での溶解度と溶解速度が低いため、低い値となっています . その結果、経口投与後の脳への薬物到達量が減少します . これを克服するため、Rufiを負荷した温度応答性鼻腔内インシチューゲルが開発されました。このゲルは、鼻腔経路で投与されたRufiの水性懸濁液と比較して、脳内濃度が有意に高いことが示されました .
ナノクリスタル製剤
Rufiのナノクリスタルが製剤化され、キシログルカンベースの温度応答性ゲルに懸濁されて、鼻腔から脳への分布を改善しました . 最適化されたRufiナノクリスタルの粒径、多分散指数、収率(%)は、それぞれ261.2±2.1 nm、0.28±0.08、89.6±2.0でした .
医薬品剤形
Rufinamide-d2は、バルクおよび医薬品剤形中のルフィナミドの定量のための新しい分析方法の開発とバリデーションにも使用されます .
神経保護
ルフィナミド(RUF)は構造的に独特な抗てんかん薬ですが、脳損傷に対する保護メカニズムは明らかになっていません . ある研究では、カイニン酸(KA)誘発神経損傷を持つマウスにおけるRUFの保護効果が検証されました<a aria-label="3: ルフィナミド(RUF)は構造的に独特な抗てんかん薬ですが、脳損傷に対する保護メカニズムは明らかになっていません3" data-citationid="31d756ec-5648-572c-0fee-60cb2b13f9be-31" h="ID=SERP,5015.1" href="https://
作用機序
Target of Action
Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .
Mode of Action
This compound acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, this compound prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .
Pharmacokinetics
This compound is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, this compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged this compound in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, this compound prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of this compound can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .
生化学分析
Biochemical Properties
Rufinamide-d2, like Rufinamide, is believed to modulate the activity of sodium channels, specifically prolonging their inactive state . This modulation helps stabilize neuronal membranes and block the spread of seizure activity . This compound interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) .
Cellular Effects
This compound, similar to Rufinamide, has significant effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound can help stabilize neuronal membranes and reduce the frequency of seizures .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of the activity of sodium channels . This compound prolongs the inactive state of these channels, thus stabilizing neuronal membranes and ultimately blocking the spread of seizure activity . This mechanism of action is crucial for its antiepileptic effects.
Dosage Effects in Animal Models
Rufinamide, the parent compound, has been shown to have anticonvulsant properties at non-toxic doses in animal models
Metabolic Pathways
This compound is extensively metabolized, primarily by hydrolysis mediated by carboxylesterases into an inactive metabolite, a carboxylic acid derivative . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides .
Transport and Distribution
This compound, like Rufinamide, is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . Rufinamide is evenly distributed between erythrocytes and plasma . The apparent volume of distribution is dependent upon dose and varies with body surface area .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["Dideuterio-(2,6-difluorophenyl)methanol", "4-Amino-1H-1,2,4-triazole", "N,N'-carbonyldiimidazole", "Triethylamine", "DMF", "Acetonitrile", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Conversion of Dideuterio-(2,6-difluorophenyl)methanol to dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride using TsCl and pyridine in DMF.", "Step 2: Reaction of dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride with 4-Amino-1H-1,2,4-triazole in the presence of triethylamine and DMF to yield 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate.", "Step 3: Conversion of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide through reaction with N,N'-carbonyldiimidazole and DMF.", "Step 4: Purification of the product by precipitation with water, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |
CAS番号 |
170939-95-4 |
分子式 |
C23H24Cl2N2O |
分子量 |
415.4 g/mol |
IUPAC名 |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |
InChIキー |
JCFQMEPVIGHHNV-CDDIXHLPSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
正規SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
同義語 |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
